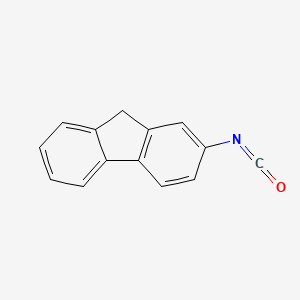

9H-Fluoren-2-yl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJROCLJFUOYQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399517 | |

| Record name | 9H-Fluoren-2-yl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81741-69-7 | |

| Record name | 9H-Fluoren-2-yl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Fluoren-2-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 9H-Fluoren-2-yl isocyanate?

An In-Depth Technical Guide to the Physical and Chemical Properties of 9H-Fluoren-2-yl Isocyanate

Introduction

This compound is a specialized organic compound that merges the unique photophysical and electronic characteristics of the fluorene scaffold with the versatile reactivity of an isocyanate functional group. The fluorene moiety, a polycyclic aromatic hydrocarbon, is a rigid and planar structure renowned for its high fluorescence quantum yields and charge transport capabilities, making it a privileged component in materials science, particularly for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The isocyanate group (-N=C=O) serves as a highly reactive electrophilic handle, enabling the covalent linkage of the fluorene core to a wide array of other molecules.[1]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its physical and chemical properties, spectroscopic signature, handling protocols, and key applications, offering field-proven insights into its use as a versatile building block in advanced synthesis.

Molecular Structure and Identification

The foundational structure consists of a fluorene ring system functionalized with an isocyanate group at the C2 position. This specific substitution pattern influences the electronic distribution and reactivity of the molecule.

Caption: Chemical structure of this compound.

Key Identifiers:

Physical Properties

The physical characteristics of this compound dictate its handling, storage, and application conditions. It is a solid at ambient temperature, which can simplify weighing and transfer operations compared to volatile liquid isocyanates.

| Property | Value | Source(s) |

| Molecular Weight | 207.23 g/mol | [3][4][5] |

| Melting Point | 69-71 °C | [3][4][7] |

| Boiling Point | 364.2 °C at 760 mmHg | [4] |

| Density | 1.18 g/cm³ | [4] |

| Appearance | Solid | [3][4][7] |

| Solubility | Insoluble in water | [8] |

| Topological Polar Surface Area | 29.4 Ų | [4][5] |

| Storage Temperature | 2-8°C | [3] |

Chemical Properties and Reactivity

The Isocyanate Functional Group: An Electrophilic Hub

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate (-N=C=O) group. This group readily undergoes nucleophilic addition reactions with a wide range of compounds, making it an invaluable tool for covalent bond formation.[1][9]

The general mechanism involves the attack of a nucleophile (e.g., an alcohol or amine) on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

-

Reaction with Alcohols: In the presence of an alcohol, the compound forms a stable carbamate (urethane) linkage. This reaction is fundamental to its use in creating polyurethane materials where the fluorene moiety can impart specific optical or electronic properties.[1][10]

-

Reaction with Amines: Primary or secondary amines react readily to produce substituted ureas. This chemistry is often employed in medicinal chemistry to link the fluorene scaffold to biologically active molecules or to build complex supramolecular structures.[1]

-

Reaction with Water: Isocyanates are sensitive to moisture.[11] Reaction with water leads to the formation of an unstable carbamic acid, which quickly decomposes to form a primary amine (2-amino-9H-fluorene) and carbon dioxide. This reactivity necessitates storage in a dry environment and the use of anhydrous solvents during reactions to prevent unwanted side reactions and reagent degradation.

Caption: Key reactions of this compound.

Synthesis

A common laboratory-scale synthesis involves the Curtius rearrangement of 9H-fluoren-2-carbonyl azide.[1] This precursor is typically generated from the corresponding 9H-fluoren-2-carboxylic acid. This synthetic route provides a reliable method for accessing the target isocyanate from more readily available starting materials.

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

| Technique | Expected Signature | Source(s) |

| IR Spectroscopy | Strong, sharp absorption band at ~2250-2275 cm⁻¹ (-N=C=O stretch). Aromatic C-H stretching >3000 cm⁻¹. Aromatic C=C stretching at 1600–1450 cm⁻¹. | [1] |

| ¹H NMR Spectroscopy | Aromatic protons resonate in the downfield region (~7.0-8.0 ppm). A characteristic signal for the two methylene (CH₂) protons of the fluorene ring system. | [1] |

| Mass Spectrometry | Molecular Ion (M⁺) with an exact mass of 207.0684 m/z. | [4][5][6] |

The intense and distinct isocyanate peak in the IR spectrum is a primary diagnostic tool for monitoring the progress of reactions involving this functional group. Its disappearance provides clear evidence of a successful conversion to a carbamate or urea derivative.

Experimental Protocols

Protocol 1: Safe Handling and Storage Workflow

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling isocyanates due to their potent sensitizing effects.[12][13] The following workflow is a self-validating system designed to minimize exposure risk.

Caption: Workflow for safe handling of isocyanates.

Step-by-Step Methodology:

-

Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[11] Don all required Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[3][12] Ensure a safety shower and eyewash station are accessible.

-

Handling: All manipulations must be performed inside a certified chemical fume hood to control vapor and dust exposure.[14] When weighing the solid, do so efficiently to minimize air exposure. Use tools and techniques that avoid generating dust.

-

Reaction Setup: If used in a reaction, ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Storage: After dispensing, purge the container headspace with an inert gas before tightly sealing. Store the container in a designated, clearly labeled area at 2-8°C.[3]

-

Waste Disposal: All contaminated materials (gloves, wipes, etc.) and residual reagent should be quenched and neutralized in a separate, labeled waste container containing a solution such as 10% isopropyl alcohol and 1% ammonia.[14] Never mix isocyanate waste with other waste streams without neutralization.

Protocol 2: Synthesis of a Model Carbamate Derivative

This protocol details the synthesis of Benzyl (9H-fluoren-2-yl)carbamate, a common derivative. The logic is to demonstrate the core reactivity in a controlled manner, with each step serving a specific purpose for reaction integrity and yield optimization.

Reagents and Equipment:

-

This compound

-

Benzyl alcohol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (optional, as catalyst)

-

Round-bottom flask, magnetic stirrer, inert gas line (N₂/Ar), TLC plates, column chromatography setup.

Step-by-Step Methodology:

-

Flask Preparation: An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar is cooled to room temperature under a stream of nitrogen.

-

Causality: The use of dried glassware and an inert atmosphere is critical to prevent the isocyanate from reacting with ambient moisture, which would reduce yield and produce amine impurities.[11]

-

-

Reagent Addition: In the fume hood, add this compound (1.0 eq) to the flask, followed by anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved.

-

Nucleophile Addition: Add benzyl alcohol (1.1 eq) dropwise to the stirring solution at room temperature. A slight excess of the nucleophile ensures the complete consumption of the limiting isocyanate reagent.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A key indicator of reaction completion is the complete disappearance of the this compound spot on the TLC plate.

-

Self-Validation: TLC provides real-time validation of the reaction's progress, preventing premature workup or unnecessarily long reaction times.

-

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to isolate the pure carbamate product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, IR, and Mass Spectrometry. The IR spectrum should show the disappearance of the strong isocyanate peak around 2270 cm⁻¹ and the appearance of a carbonyl peak for the carbamate.

Applications in Research and Development

-

Materials Science: The primary application lies in the synthesis of fluorene-containing polymers. By reacting the bifunctional this compound (or a di-isocyanate derivative) with diols or diamines, researchers can create high-performance polyurethanes and polyureas. The incorporated fluorene units provide desirable properties like thermal stability, high refractive index, and efficient blue light emission, crucial for developing advanced OLEDs and other organic electronic devices.[1]

-

Medicinal Chemistry: The isocyanate group serves as a powerful tool for linking the fluorene scaffold to pharmacophores or biomolecules. Fluorene derivatives have been investigated for a range of biological activities, and this compound provides a direct route to conjugate the fluorene core to proteins, peptides, or small molecule drugs to create novel therapeutic agents.[1][2]

-

Organic Synthesis: It is a valuable intermediate for synthesizing more complex, functionalized fluorene derivatives. The carbamate or urea linkages formed from its reactions can act as protecting groups or be further modified, opening pathways to a diverse library of fluorene-based molecules.[1][15][16]

Safety and Hazard Information

This compound is a hazardous chemical and must be handled with extreme care.[3][5]

| Hazard Category | GHS Classification | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4) | [3][5] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [3][5] |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [3][5] |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer, Category 1). May cause an allergic skin reaction (Skin Sensitizer, Category 1). | [3][5][12] |

| Specific Target Organ Toxicity | May cause respiratory irritation (STOT SE 3) | [3] |

The most significant chronic risk associated with isocyanates is sensitization.[12][13] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a severe allergic reaction, such as an asthma attack. Therefore, minimizing all routes of exposure is paramount.

Conclusion

This compound is a high-value chemical intermediate that provides a powerful bridge between the worlds of materials science and organic synthesis. Its well-defined physical properties and predictable chemical reactivity, centered on the electrophilic isocyanate group, allow for the precise incorporation of the photophysically active fluorene core into a multitude of larger structures. For the informed researcher practicing rigorous safety protocols, this compound offers a reliable and versatile tool for the development of next-generation polymers, functional materials, and complex molecular architectures.

References

-

9H-Fluoren-9-yl isocyanate | C14H9NO | CID 3673441 . PubChem - NIH. [Link]

-

This compound (C14H9NO) . PubChemLite. [Link]

-

Safety measures for working with isocyanate . Reddit r/chemistry. [Link]

-

Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update | Request PDF . ResearchGate. [Link]

-

9H FLUORENE | CAS#:86-73-7 . Chemsrc. [Link]

-

GUIDE TO HANDLING ISOCYANATES . Safe Work Australia. [Link]

-

Isocyanates technical fact sheet . SafeWork NSW. [Link]

-

Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4 . ResearchGate. [Link]

-

Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization . MDPI. [Link]

-

Reactions of isocyanates and various nucleophiles including hydroxyl... . ResearchGate. [Link]

-

Quantum-Chemical Study on Reactions of Isocyanates with Linear Methanol Associates . Springer. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University of Missouri-St. Louis. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

-

Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF . ResearchGate. [Link]

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives . ResearchGate. [Link]

-

Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation . Royal Society of Chemistry. [Link]

-

Safety aspects of handling isocyanates in urethane foam production . IChemE. [Link]

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines . Semantic Scholar. [Link]

Sources

- 1. This compound | 81741-69-7 | Benchchem [benchchem.com]

- 2. research.rug.nl [research.rug.nl]

- 3. This compound 98 81741-69-7 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 9H-Fluoren-9-yl isocyanate | C14H9NO | CID 3673441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C14H9NO) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: [m.chemicalbook.com]

- 8. 9H FLUORENE | CAS#:86-73-7 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. chem4all.nethouse.ru [chem4all.nethouse.ru]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 9H-Fluoren-2-yl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluoren-2-yl isocyanate is a specialized chemical intermediate characterized by the rigid, planar fluorene scaffold functionalized with a highly reactive isocyanate group at the 2-position. This unique combination of a bulky, aromatic moiety and a versatile functional group makes it a valuable building block in medicinal chemistry and materials science. The fluorene core is a well-established pharmacophore found in numerous biologically active compounds, where it often contributes to target engagement through hydrophobic and π-stacking interactions. The isocyanate group provides a convenient handle for covalently linking the fluorene scaffold to various molecules, enabling the synthesis of diverse compound libraries for drug discovery and the development of functional materials.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, with a focus on its utility in the development of novel therapeutics.

Core Compound Identification

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is presented in Table 1. This data is essential for safe handling, experimental design, and computational modeling.

| Property | Value | Source |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 69-71 °C | [1][2] |

| Boiling Point | 364.2 °C at 760 mmHg | [2] |

| Density | 1.18 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. | General Chemical Knowledge |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Sensitization, Skin Sensitization, Specific Target Organ Toxicity (Single Exposure) | [1] |

| Signal Word | Danger | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved from the corresponding amine, 2-aminofluorene, through phosgenation or by using a phosgene equivalent. A common and effective laboratory-scale method involves the Curtius rearrangement of 9H-fluoren-2-carbonyl azide, which is derived from 9H-fluoren-2-carboxylic acid.[2]

Experimental Protocol: Synthesis via Curtius Rearrangement

This two-step protocol outlines the conversion of 9H-fluoren-2-carboxylic acid to the target isocyanate.

Step 1: Synthesis of 9H-Fluoren-2-carbonyl azide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9H-fluoren-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) to the solution.

-

Acyl Chloride Formation: Slowly add ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Stir the reaction mixture for 1-2 hours at this temperature. A white precipitate of triethylammonium chloride will form.

-

Azide Formation: In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture with cold water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 9H-fluoren-2-carbonyl azide. This intermediate is often used in the next step without further purification due to its potentially explosive nature.

Step 2: Curtius Rearrangement to this compound

-

Reaction Setup: Dissolve the crude 9H-fluoren-2-carbonyl azide in an inert, high-boiling solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Thermal Rearrangement: Heat the solution to reflux (approximately 110 °C). The carbonyl azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the azide peak and the appearance of the isocyanate peak by IR spectroscopy (azide: ~2130 cm⁻¹, isocyanate: ~2270-2250 cm⁻¹).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to afford the pure this compound as a solid.

Caption: Synthetic workflow for this compound via Curtius rearrangement.

Applications in Drug Discovery and Chemical Biology

The electrophilic nature of the isocyanate group makes this compound a versatile reagent for the synthesis of a wide range of derivatives, most notably ureas and carbamates. These functional groups are prevalent in many approved drugs and clinical candidates.

Synthesis of Urea Derivatives as Kinase Inhibitors

A primary application of this compound in medicinal chemistry is in the synthesis of diaryl urea derivatives, a well-established scaffold for potent kinase inhibitors.[3] The general reaction involves the nucleophilic attack of a primary or secondary amine on the isocyanate carbon, forming a stable urea linkage.

Reaction Mechanism:

The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of the urea.

Caption: General reaction scheme for the formation of urea derivatives.

Rationale for Use in Kinase Inhibitors:

The fluorene moiety in these urea derivatives often serves as a hydrophobic anchor, occupying a hydrophobic pocket within the ATP-binding site of the target kinase. The urea linkage itself is a crucial hydrogen-bonding motif, interacting with the hinge region of the kinase, a common feature of many Type II kinase inhibitors. The 2-substitution pattern on the fluorene ring provides a specific vector for orienting the molecule within the binding pocket and for the attachment of other pharmacophoric groups to explore further interactions and enhance selectivity. The rigidity of the fluorene scaffold can also lead to a lower entropic penalty upon binding, potentially contributing to higher affinity.

Use as a Chemical Probe and in Bioorthogonal Chemistry

While not as extensively documented as other bioorthogonal handles, the reactivity of isocyanates with specific nucleophiles opens up possibilities for their use as chemical probes for labeling biomolecules.[4] For instance, this compound can react with the N-terminal amine of a peptide or the epsilon-amino group of a lysine residue.[4] The fluorescent nature of the fluorene core allows for the detection and quantification of the labeled biomolecule.

The principles of bioorthogonal chemistry, which involve reactions that proceed selectively within a biological system without interfering with native biochemical processes, could potentially be applied to isocyanates under controlled conditions.[5][6] However, the high reactivity of isocyanates with water and other endogenous nucleophiles presents a significant challenge for their direct application in live-cell imaging without appropriate caging or activation strategies.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and materials science. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established organic chemistry methods. The unique combination of the fluorene scaffold and the reactive isocyanate group provides a powerful tool for the construction of diverse molecular architectures, particularly for the development of kinase inhibitors and other targeted therapeutics. Further exploration of its potential in chemical biology and as a molecular probe could unveil new applications for this interesting compound.

References

- Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.

-

Lee, K., et al. (2013). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Journal of Medicinal Chemistry, 56(9), 3549-3563. [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Kenry, & Liu, B. (2019). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 7, 633. [Link]

-

Bana, P., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 21(11), 1795-1801. [Link]

-

Radi, M., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1339-1344. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

-

Organic Syntheses. (2013). Working with Hazardous Chemicals. 90, 271-286. [Link]

-

Wang, N., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology, 15(1), 168-174. [Link]

-

Kégl, T., et al. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. Molecules, 29(7), 1475. [Link]

-

Sabbioni, G., & Tinner, U. (1994). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of Toxicology, 68(9), 556-563. [Link]

Sources

- 1. 异氰酸-9H-芴-2-酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 81741-69-7 | Benchchem [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 9H-Fluoren-2-yl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 9H-Fluoren-2-yl isocyanate, a key building block in medicinal chemistry and materials science. The document details two principal routes: the Curtius rearrangement of 9H-fluoren-2-carboxylic acid and the phosgenation of 9H-fluoren-2-amine. Each pathway is elucidated with a focus on the underlying reaction mechanisms, experimental considerations, and detailed, step-by-step protocols. The guide is intended to serve as a practical resource for researchers, offering field-proven insights and a self-validating framework for the synthesis of this important chemical intermediate.

Introduction: The Significance of the Fluorenyl Moiety

The 9H-fluorene scaffold is a privileged structure in the development of novel therapeutics and advanced materials. Its rigid, planar, and electron-rich nature imparts unique photophysical and biological properties to molecules that incorporate it. This compound, in particular, serves as a versatile precursor for the synthesis of a wide array of derivatives, including ureas, carbamates, and other functional molecules with applications in drug discovery and organic electronics. This guide offers a detailed exploration of the chemical strategies for accessing this valuable synthetic intermediate.

Synthetic Pathways to this compound

Two primary and reliable synthetic routes to this compound are presented:

-

Pathway A: The Curtius Rearrangement starting from 9H-fluoren-2-carboxylic acid.

-

Pathway B: Phosgenation of 9H-fluoren-2-amine.

The choice between these pathways may be dictated by the availability of starting materials, safety considerations, and desired scale of the synthesis.

Pathway A: Synthesis via Curtius Rearrangement

This pathway leverages the well-established Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide to an isocyanate. The key intermediate, 9H-fluoren-2-carboxylic acid, is prepared from commercially available fluorene.

Logical Workflow for Pathway A

Caption: Workflow for the synthesis of this compound via the Curtius rearrangement.

Step 1: Friedel-Crafts Acetylation of 9H-Fluorene to 2-Acetyl-9H-fluorene

The initial step involves the introduction of an acetyl group at the 2-position of the fluorene ring system through a Friedel-Crafts acetylation reaction. This reaction typically employs an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Addition of Fluorene: Slowly add a solution of 9H-fluorene (1.0 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-acetyl-9H-fluorene.

Step 2: Oxidation of 2-Acetyl-9H-fluorene to 9H-Fluoren-2-carboxylic acid

The methyl ketone of 2-acetyl-9H-fluorene is oxidized to a carboxylic acid using the haloform reaction. This is a reliable method for the conversion of methyl ketones to carboxylic acids with one less carbon atom.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-acetyl-9H-fluorene (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran.

-

Reagent Addition: Add a freshly prepared solution of sodium hypobromite or sodium hypochlorite (typically 3-4 eq) to the solution of the ketone at a controlled temperature (e.g., 10-20 °C).

-

Reaction Progression: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the excess hypohalite with a reducing agent (e.g., sodium bisulfite solution).

-

Isolation: Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. The crude 9H-fluoren-2-carboxylic acid can be further purified by recrystallization.

Step 3: Curtius Rearrangement of 9H-Fluoren-2-carboxylic acid to this compound

The final step in this pathway is the conversion of the carboxylic acid to the isocyanate. The use of diphenylphosphoryl azide (DPPA) is a modern and safer alternative to the traditional method of forming and isolating the potentially explosive acyl azide.[1][2][3][4]

Experimental Protocol:

-

Reaction Setup: To a solution of 9H-fluoren-2-carboxylic acid (1.0 eq) in an inert, anhydrous solvent (e.g., toluene or benzene), add triethylamine (1.1 eq).

-

DPPA Addition: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature.

-

Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain this temperature until the evolution of nitrogen gas ceases. The reaction progress can be monitored by the disappearance of the acyl azide intermediate by IR spectroscopy (disappearance of the azide stretch at ~2140 cm⁻¹ and appearance of the isocyanate stretch at ~2270 cm⁻¹).

-

Isolation: After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification due to its reactivity. If necessary, purification can be achieved by distillation under reduced pressure or careful chromatography on silica gel.

Pathway B: Synthesis via Phosgenation of 2-Aminofluorene

This alternative pathway involves the synthesis of 2-aminofluorene, which is then converted to the isocyanate using a phosgenating agent. This route is often shorter but requires the handling of toxic reagents.

Logical Workflow for Pathway B

Caption: Workflow for the synthesis of this compound via the phosgenation of 2-aminofluorene.

Step 1: Nitration of 9H-Fluorene to 2-Nitro-9H-fluorene

The nitration of fluorene typically yields a mixture of isomers, with the 2-nitro derivative being a major product. The reaction conditions can be optimized to favor the formation of the desired isomer.

Experimental Protocol:

-

Reaction Setup: Dissolve 9H-fluorene (1.0 eq) in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Nitrating Agent: Slowly add a nitrating agent, such as nitric acid or a mixture of nitric acid and sulfuric acid, to the fluorene solution at a controlled temperature (typically below 10 °C).

-

Reaction Progression: Stir the reaction mixture at a low temperature for a defined period, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry. The crude product can be purified by recrystallization or column chromatography to isolate the 2-nitro-9H-fluorene isomer.[5][6]

Step 2: Reduction of 2-Nitro-9H-fluorene to 2-Amino-9H-fluorene

The nitro group is reduced to an amine using standard reduction methods. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation, or zinc dust in the presence of a proton source.[7]

Experimental Protocol (using Zinc dust):

-

Reaction Setup: In a round-bottomed flask, create a paste of 2-nitrofluorene (1.0 eq) with 78% ethanol.

-

Reagent Addition: Add a solution of calcium chloride in water, followed by zinc dust (a significant excess).

-

Reaction Progression: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within a few hours.

-

Work-up: Filter the hot reaction mixture to remove the zinc sludge and wash the residue with hot ethanol.

-

Isolation: Pour the combined filtrates into water to precipitate the 2-aminofluorene.

-

Purification: Collect the product by filtration and recrystallize from a suitable solvent (e.g., 50% ethanol) to obtain pure 2-aminofluorene.[7]

Step 3: Phosgenation of 2-Amino-9H-fluorene to this compound

The final step is the conversion of the primary amine to the isocyanate. Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are commonly used.[8][9]

Experimental Protocol (using Triphosgene):

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-9H-fluorene (1.0 eq) in an anhydrous, inert solvent (e.g., toluene or dichloromethane).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (at least 2.0 eq), to the solution.

-

Triphosgene Addition: Slowly add a solution of triphosgene (approximately 0.4 eq) in the same solvent to the amine solution at 0 °C. Caution: Phosgene is generated in situ.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Work-up: Filter the reaction mixture to remove the hydrochloride salt of the base.

-

Isolation: Carefully remove the solvent under reduced pressure to obtain the crude this compound. As with the Curtius rearrangement product, it is often used directly in subsequent reactions.

Data Presentation

| Pathway | Starting Material | Key Intermediates | Key Reagents | Typical Yields |

| A: Curtius Rearrangement | 9H-Fluorene | 2-Acetyl-9H-fluorene, 9H-Fluoren-2-carboxylic acid | AlCl₃, Acetyl chloride, NaOBr, DPPA | Moderate to Good |

| B: Phosgenation | 9H-Fluorene | 2-Nitro-9H-fluorene, 2-Amino-9H-fluorene | HNO₃/H₂SO₄, Zn/CaCl₂, Triphosgene | Moderate to Good |

Conclusion

This guide has outlined two robust and experimentally validated pathways for the synthesis of this compound. The Curtius rearrangement offers a route that avoids the use of highly toxic phosgenating agents, making it an attractive option for many laboratory settings. The phosgenation pathway, while requiring stringent safety precautions, provides a more direct conversion from the corresponding amine. The selection of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety infrastructure. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the successful synthesis of this valuable chemical building block.

References

-

PrepChem. (n.d.). Synthesis of 2-acetylfluorenone. Retrieved from [Link]

- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.

-

ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (2023, December 28). 2-Acetylaminofluorene. Retrieved from [Link]

- Tatsumi, K., Kitamura, S., & Yoshimura, H. (1984). Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria. Journal of Pharmacobio-Dynamics, 7(7), 477–486.

-

Organic Syntheses. (n.d.). 2-Nitrofluorene. Retrieved from [Link]

- MDPI. (2022).

- Google Patents. (n.d.). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

- Eckert, H. (2012).

-

ResearchGate. (n.d.). Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN101245018B - Process for producing 2-nitryl fluorenone.

- National Center for Biotechnology Information. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.

-

Teknoscienze. (n.d.). Phosgenation reactions with phosgene from triphosgene. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Nitrofluorene and 2-Aminofluorene. Retrieved from [Link]

-

Reddit. (2023, August 10). Curtius rearrangement with DPPA. Retrieved from [Link]

-

Sci-Hub. (n.d.). Fluorene-9-carboxylic Acid. Retrieved from [Link]

- Semantic Scholar. (2012).

- PubMed. (2020).

-

Xenometrix. (n.d.). 2-NITROFLUORENE. Retrieved from [Link]

-

Interchim. (n.d.). FlowSyn™ Application Note 9: Curtius Rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminofluorene. Retrieved from [Link]

- Google Patents. (n.d.). WO1999014159A1 - Method and device for preparing phosgene from diphosgene and/or triphosgene.

- Google Patents. (n.d.). CN102702143B - Method for preparing 2-acetylfuran.

-

Almac. (2020, November 6). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Retrieved from [Link]

- PubMed. (2001). Induction of -2 frameshift mutations by 2-nitrofluorene, N-hydroxyacetylaminofluorene, and N-2-acetylaminofluorene in reversion assays in Escherichia coli strains differing in permeability and acetyltransferase activity. PubMed.

-

ChemSynthesis. (n.d.). 9-oxo-9H-fluorene-2-carboxylic acid. Retrieved from [Link]

- National Center for Biotechnology Information. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central.

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. interchim.fr [interchim.fr]

- 4. almacgroup.com [almacgroup.com]

- 5. CAS 607-57-8: 2-Nitrofluorene | CymitQuimica [cymitquimica.com]

- 6. xenometrix.ch [xenometrix.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 9H-Fluoren-2-yl Isocyanate: Elucidation and Analysis

Abstract

9H-Fluoren-2-yl isocyanate is a pivotal building block in the synthesis of advanced materials and pharmaceutical compounds, prized for its rigid fluorenyl core and reactive isocyanate moiety.[1] Its incorporation into polymers can impart unique photophysical and charge-transporting properties, making them suitable for applications in organic electronics like OLEDs and OPVs.[1] In medicinal chemistry, the isocyanate group serves as a versatile handle to conjugate the fluorene scaffold to other biologically active molecules.[1] Accurate and comprehensive characterization of this intermediate is paramount for ensuring the integrity and performance of the final products. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and quality assessment of this compound.

Molecular Structure and Physicochemical Properties

Understanding the fundamental structure is the first step in interpreting spectroscopic data. This compound consists of a tricyclic fluorene system functionalized with an isocyanate group at the C2 position. The molecule's rigidity and aromaticity are key determinants of its spectral signature.

| Property | Value | Source |

| CAS Number | 81741-69-7 | [2] |

| Molecular Formula | C₁₄H₉NO | [2][3] |

| Molecular Weight | 207.23 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 69-71 °C | [2][3][4] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="0.8,-0.5!"]; O1 [label="O", pos="1.6,-1!"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="-1.8,1.7!"]; C4 [label="C", pos="-3.0,1.9!"]; C5 [label="C", pos="-3.6,0.7!"]; C6 [label="C", pos="-3.0,-0.5!"]; C7 [label="C", pos="-1.8,-0.7!"]; C8 [label="C", pos="-3.6,-1.7!"]; C9 [label="C", pos="-2.4,-2.9!"]; C10 [label="C", pos="-1.2,-2.9!"]; C11 [label="C", pos="-0.6,-1.9!"]; C12 [label="C", pos="-3.0,3.2!"]; // H C13 [label="C", pos="-4.8,0.8!"]; // H C14 [label="C", pos="-4.8,-1.6!"]; // H C15 [label="C", pos="-0.6,2.0!"]; // H C16 [label="C", pos="-2.4,-4.1!"]; // CH2

// Edges for bonds edge [label=""]; N1 -- C1 [style=double]; C1 -- O1 [style=double]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2; C6 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C11 -- C9;

// Implicit hydrogens (for visual clarity, not all shown) node [shape=none, label="H"]; H1[pos="-3.5, 3.8!"]; H2[pos="-5.4, 1.2!"]; H3[pos="-5.4, -2.0!"]; H4[pos="-0.1, 2.6!"]; H5[pos="-1.8, -4.5!"]; H6[pos="-3.0, -4.5!"]; H7 [pos="-0.6, -3.5!"]; H8 [pos="-3.6, 0.1!"];

// Connect hydrogens C12 -- H1[style=invis]; C13 -- H2[style=invis]; C14 -- H3[style=invis]; C15 -- H4[style=invis]; C16 -- H5[style=invis]; C16 -- H6[style=invis]; C10 -- H7 [style=invis]; C5 -- H8 [style=invis]; }

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct, assignable signals that confirm the substitution pattern and the integrity of the fluorene core.

¹H NMR Spectroscopy

Data Interpretation: The ¹H NMR spectrum is characterized by signals in the aromatic region and a unique singlet for the methylene protons at the C9 position. The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the fused ring system.[1] The specific chemical shifts and coupling patterns are dictated by the position of each proton relative to the electron-withdrawing isocyanate group.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Proton) |

| ~7.8 - 7.2 | Multiplet | Ar-H (Aromatic Protons) |

| ~3.9 | Singlet | H-9 (CH₂) |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm provides a convenient internal reference.

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

-

Number of Scans: 16-32 scans are typically adequate for achieving a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set to 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm.

¹³C NMR Spectroscopy

Data Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments. The most notable signal is that of the isocyanate carbon (-N=C=O), which is expected to appear in the 120-130 ppm range. The aromatic carbons will produce a cluster of signals between ~110 and 150 ppm, while the aliphatic C9 carbon will have a characteristic upfield shift.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment (Carbon) |

| ~145 - 115 | Ar-C (Aromatic Carbons) |

| ~125 | -N=C=O (Isocyanate Carbon) |

| ~37 | C-9 (CH₂) |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: Use the same instrument and shimming procedure as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbon signals.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C and the presence of quaternary carbons. Causality: Quaternary carbons have longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement, necessitating more scans for detection.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ triplet centered at 77.16 ppm.

Infrared (IR) Spectroscopy

Data Interpretation: IR spectroscopy is the most direct and powerful method for confirming the presence of the isocyanate functional group. This group exhibits a highly characteristic, strong, and sharp absorption band due to the asymmetric stretching of the -N=C=O bond.[5] This peak appears in a relatively uncluttered region of the spectrum, making it an unambiguous diagnostic tool.[5][6]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2270 | -N=C=O Asymmetric Stretch | Strong, Sharp |

| >3000 | Aromatic C-H Stretch | Medium |

| 1600–1450 | Aromatic C=C Stretch | Medium-Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR stage. Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which is then subtracted from the sample spectrum to yield a pure spectrum of the analyte.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the key absorption bands, particularly the isocyanate stretch around 2270 cm⁻¹.

Mass Spectrometry (MS)

Data Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Under Electron Impact (EI) ionization, the molecule will form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This molecular ion is energetically unstable and will fragment into smaller, characteristic ions.

Expected Mass Spectrum Data (EI):

| m/z | Ion | Interpretation |

| 207 | [C₁₄H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 179 | [C₁₄H₉]⁺ | Loss of NCO radical |

| 178 | [C₁₄H₈]⁺˙ | Loss of HNCO |

| 165 | [C₁₃H₉]⁺ | Fluorenyl Cation |

Experimental Protocol: Electron Impact (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a volatile solvent (e.g., dichloromethane) for GC-MS.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Caption: Common synthetic route to this compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and mass spectrometry. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. Mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation. Critically, IR spectroscopy offers an unequivocal confirmation of the essential isocyanate functional group via its intense and characteristic absorption near 2270 cm⁻¹. Together, these techniques form a self-validating system, providing researchers with the confidence needed to employ this versatile building block in their synthetic endeavors.

References

-

Liu, D., Hao, C., Zhang, H., Qiao, W., Li, Z., Yu, G., Yan, K., Guo, Y., & Cheng, L. (2008). Theory analysis of mass spectra of long-chain isocyanates. Rapid communications in mass spectrometry : RCM, 22(13), 2109–2114. Retrieved from [Link]

-

Roza, M., et al. (2021). Infrared Spectroscopy of Fluorenyl Cations at Cryogenic Temperatures. The Journal of Physical Chemistry A, 125(39), 8648-8656. Retrieved from [Link]

-

Zou, Y., Razmkhah, K., Chmel, N. P., Hamley, I. W., & Rodger, A. (2019). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. RSC Advances, 9(42), 24433-24441. Retrieved from [Link]

-

Habenicht, C., et al. (2016). Mass Spectrometry of Polyurethanes. Analytical Chemistry, 88(1), 329-337. Retrieved from [Link]

-

Stefaniak, A. B., et al. (2005). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 7(7), 736-743. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9H-Fluoren-9-yl isocyanate. PubChem. Retrieved from [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy, 38(7), 8-12. Retrieved from [Link]

-

Olah, G. A., et al. (1980). Proton and carbon-13 NMR spectroscopic study of 9-fluorenyl cations. Journal of the American Chemical Society, 102(13), 4485-4492. Retrieved from [Link]

-

Liu, D., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. Rapid Communications in Mass Spectrometry, 22(13), 2109-14. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.... ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H9NO). PubChemLite. Retrieved from [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. Retrieved from [Link]

-

Abe, J., et al. (2014). Design and Synthesis of New Stable Fluorenyl-Based Radicals. The Journal of Organic Chemistry, 79(17), 7890-7900. Retrieved from [Link]

-

Hudson, R. L., & Moore, M. H. (2002). Infrared spectrum of solid isocyanic acid (HNCO): vibrational assignments and integrated band intensities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(11), 2423-2433. Retrieved from [Link]

-

Kim, Y. G., et al. (2016). Synthesis and TFT Properties of Fluorenyl Cored Conjugated Compound for Organic Thin Film Transistors. Journal of Nanoscience and Nanotechnology, 16(3), 2979-2982. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Mauchauffée, E., et al. (2014). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Bioorganic & Medicinal Chemistry, 22(1), 345-354. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 9h-fluoren-9-yl isocyanate (C14H9NO). PubChemLite. Retrieved from [Link]

-

Li, F., et al. (2007). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 9(8), 850-852. Retrieved from [Link]

-

Pharos. (n.d.). This compound. Pharos. Retrieved from [Link]

-

Defence Research and Development Canada. (2002). 13C Solution NMR Spectra of Poly(ether)urethanes. Defence Research and Development Canada. Retrieved from [Link]

-

Finewax, Z., et al. (2024). Calibration of hydroxyacetonitrile (HOCH2CN) and methyl isocyanate (CH3NCO) isomers using I− chemical ionization mass spectrometry (CIMS). Atmospheric Measurement Techniques, 17(11), 3291-3303. Retrieved from [Link]

Sources

Navigating the Reactive Landscape of 9H-Fluoren-2-yl Isocyanate: A Technical Guide to Safe Handling for Research and Development

Abstract

9H-Fluoren-2-yl isocyanate is a versatile reagent increasingly utilized by researchers in drug development and materials science, primarily for derivatization and as a synthetic building block. Its unique fluorenyl moiety imparts desirable properties, such as fluorescence and rigidity, to target molecules. However, the isocyanate functional group (-N=C=O) common to this class of compounds presents significant health and safety challenges. Isocyanates are potent respiratory and skin sensitizers, capable of causing severe allergic reactions upon exposure. This in-depth technical guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound, tailored for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices and outlining self-validating protocols, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this reactive compound.

Understanding the Hazard: Chemical Profile and Reactivity

This compound (CAS No: 81741-69-7) is a solid organic compound with a molecular weight of 207.23 g/mol . Its structure features a highly reactive isocyanate group attached to a fluorene backbone. The electrophilic nature of the isocyanate group makes it susceptible to reaction with a wide range of nucleophiles, including alcohols, amines, and even water.[1] This high reactivity is the basis for its utility in synthesis but also the root of its hazardous properties.

Key Physicochemical and Hazard Data

| Property | Value | Source |

| CAS Number | 81741-69-7 | |

| Molecular Formula | C₁₄H₉NO | |

| Molecular Weight | 207.23 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | 69-71 °C | [3] |

| Storage Temperature | 2-8°C |

GHS Hazard Classification: [3]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

The primary health risks associated with this compound, and isocyanates in general, are sensitization of the respiratory tract and skin.[4] Initial exposure may not cause a reaction, but can sensitize an individual. Subsequent exposures, even to minute quantities, can trigger a severe allergic reaction, such as an asthma attack or a severe skin rash.[5] There have been documented cases of laboratory researchers developing allergic contact dermatitis from isocyanate exposure due to inadequate safety protocols.[6]

Reactivity Profile: The "Why" Behind the Precautions

The core principle for safely handling this compound is to prevent its unintended reaction with nucleophiles, particularly water and biological molecules.

-

Reaction with Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[7] This reaction is problematic for two reasons:

-

The generated amine can react with another isocyanate molecule to form a solid urea byproduct, which can contaminate the desired reaction.

-

The production of CO₂ gas can lead to a dangerous pressure buildup in sealed containers.[4] This is why isocyanate containers should never be tightly sealed if there is a possibility of moisture contamination.

-

-

Reaction with Biological Nucleophiles: The isocyanate group readily reacts with amine and hydroxyl groups present in proteins and other biological macromolecules. This is the mechanism behind its sensitizing effects. When inhaled, it can react with proteins in the respiratory tract, leading to an immune response and asthma-like symptoms.[4] On the skin, it can cause contact dermatitis through a similar mechanism.[6]

-

Thermal Decomposition: Heating isocyanates can lead to their decomposition, releasing other toxic and reactive compounds.[8][9] Therefore, heating of this compound should be done with caution and under controlled conditions, preferably within a well-ventilated fume hood.

Hierarchy of Controls: A Multi-Layered Approach to Safety

To mitigate the risks associated with this compound, a multi-layered approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures first.

Caption: Hierarchy of Controls for Managing Chemical Risks.

-

Elimination/Substitution: The most effective control is to eliminate the use of the hazardous substance or substitute it with a less hazardous alternative. While not always feasible, researchers should consider if their experimental goals can be achieved with a less reactive compound.

-

Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, the following are mandatory:

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation.

-

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound must be developed and followed by all users. This guide can serve as a template for creating such SOPs.

-

Training: All personnel who will handle the compound must receive documented training on its hazards, handling procedures, and emergency response. This training should be refreshed periodically.

-

Restricted Access: The area where the compound is used should be clearly marked, and access should be restricted to authorized personnel.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE): Your Final Barrier

The correct selection and use of PPE are critical when working with this compound.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | Protects against skin contact and sensitization.[10] |

| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes from dust and splashes. |

| Lab Coat | Fire-resistant lab coat. | Protects skin and clothing from contamination. |

| Respiratory Protection | An air-purifying respirator with an organic vapor/particulate combination cartridge may be required for certain operations (e.g., weighing large quantities, cleaning spills). Consult your institution's safety officer for specific recommendations. | Protects against inhalation of dust and vapors, the primary route of sensitization. |

Important Note: Always inspect PPE for damage before use and dispose of it properly after handling the compound. Remove gloves using the proper technique to avoid contaminating your skin.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing exposure and ensuring the integrity of the reagent.

Receiving and Storage

-

Upon receipt, inspect the container for any damage.

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong acids or bases.[4] The recommended storage temperature is 2-8°C.

-

The storage container should be tightly sealed, but as noted, be aware of potential pressure buildup if moisture contamination is suspected.

-

Store in a secondary container to contain any potential leaks.

Weighing and Solution Preparation

-

Always perform these operations in a chemical fume hood.

-

To minimize dust inhalation, weigh the solid in a fume hood with the sash at the lowest practical height.

-

Use a dedicated set of spatulas and weighing paper.

-

When preparing solutions, add the solid slowly to the solvent. Be aware that the reaction with protic solvents (like alcohols) is exothermic.

-

Use anhydrous solvents to prevent hydrolysis of the isocyanate.

Experimental Workflow: Derivatization of an Amine

The following is a detailed, step-by-step methodology for a common application of this compound: the derivatization of a primary amine for analytical purposes (e.g., HPLC with fluorescence detection). This protocol integrates safety measures at each step.

Caption: Safe Workflow for Amine Derivatization.

Step 1: Preparation

-

Don all required PPE: double nitrile gloves, chemical splash goggles, face shield, and a fire-resistant lab coat.

-

Ensure the chemical fume hood is functioning correctly.

-

In the fume hood, carefully weigh the required amount of this compound.

-

Prepare a stock solution in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane). Keep the container capped when not in use.

Step 2: Reaction

-

In a separate vial, dissolve the amine to be derivatized in a suitable solvent.

-

Slowly add the this compound solution to the amine solution with stirring. The reaction is typically fast.

-

Cap the vial and allow it to react for the specified time according to your established protocol.

Step 3: Quenching

-

It is crucial to quench any unreacted isocyanate before analysis or disposal.

-

Add a small amount of a quenching agent, such as a secondary amine (e.g., dibutylamine), to the reaction mixture. This will react with the excess isocyanate to form a stable urea.

Step 4: Analysis

-

Dilute a small aliquot of the quenched reaction mixture with the appropriate mobile phase for your HPLC analysis.

-

Inject the sample onto the HPLC system. The fluorenyl group provides a strong fluorescent signal, allowing for sensitive detection.[11]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. If the spill is small and you are trained to do so, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into an open container. Do not seal the container. Decontaminate the area with a suitable solution (e.g., a solution of sodium carbonate and detergent in water). For large spills, evacuate the lab and contact your institution's emergency response team. |

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Quench all unreacted isocyanate in solution by adding a decontaminating solution (e.g., a solution containing a secondary amine or an alcohol) and allowing it to react completely.

-

Collect all contaminated materials (gloves, weighing paper, pipette tips, etc.) and the quenched solutions in a designated, properly labeled hazardous waste container.

-

Follow your institution's guidelines for hazardous waste disposal.

Conclusion

This compound is a valuable tool for researchers, but its potential hazards necessitate a thorough understanding and implementation of rigorous safety protocols. By adopting a safety-first mindset, utilizing the hierarchy of controls, and adhering to the specific handling guidelines outlined in this guide, scientists can safely harness the synthetic potential of this reactive compound while protecting themselves and their colleagues. The causality-driven approach presented here, linking the chemical's reactivity to the required safety measures, is intended to empower researchers to make informed decisions and foster a robust safety culture in the laboratory.

References

- Gomez, C. (2025, June 16).

- Sae, J., & DeKoning, J. (2020). Isocyanate induced allergic contact dermatitis in a university undergraduate student: An occupational dermatitis case report, review of laboratory safety regulations, and implications for campus research. American Journal of Industrial Medicine, 63(8), 726-732.

- ResearchGate. (2025, August 7).

- Sureshbabu, R. P., & Ganesan, A. (2003). Isocyanates of N alpha-[(9-fluorenylmethyl)oxy]carbonyl amino acids: synthesis, isolation, characterization, and application to the efficient synthesis of urea peptidomimetics. The Journal of Organic Chemistry, 68(19), 7434–7437.

- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.

- Sigma-Aldrich. (2024, September 6).

- ChemicalBook. (n.d.).

- Lei, X., Thomaidi, M., & Angeli, G. K. (2021). Fluorene-Based Multicomponent Reactions. Synlett, 32(10), 999-1004.

- ResearchGate. (n.d.). Synthesis of (A) (S) and (R)

- Covestro. (n.d.).

- Koh, D. (2008). Lessons from an isocyanate tragedy. Singapore Medical Journal, 49(5), 372-375.

- Fisher Scientific. (n.d.).

- ResearchGate. (2025, August 10). Derivatizing Reagents for Detection of Organic Compounds By HPLC.

- Zakarian Lab. (n.d.). Safety Protocol.

- Wikipedia. (n.d.). Bhopal disaster.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- ResearchGate. (n.d.). Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions.

- PubChemLite. (n.d.).

- Benchchem. (n.d.).

- Pharos. (n.d.).

- ECHEMI. (n.d.).

- PubChem. (n.d.).

- Google Patents. (n.d.). WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.

- ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis).

- UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.

- Occam Design. (n.d.). Improving Peptide Synthesis.

- ResearchGate. (n.d.).

- UCR EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- EPA. (n.d.).

- PubMed. (n.d.). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry.

- Green Chemistry (RSC Publishing). (n.d.).

- Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs.

- CAMEO Chemicals - NOAA. (n.d.).

- Journal of Environmental Monitoring (RSC Publishing). (n.d.).

- CDC. (1998, January 15).

- PubMed. (n.d.).

Sources

- 1. This compound | 81741-69-7 | Benchchem [benchchem.com]

- 2. Isocyanates of N alpha-[(9-fluorenylmethyl)oxy]carbonyl amino acids: synthesis, isolation, characterization, and application to the efficient synthesis of urea peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. solutions.covestro.com [solutions.covestro.com]

- 5. smj.org.sg [smj.org.sg]

- 6. Isocyanate induced allergic contact dermatitis in a university undergraduate student: An occupational dermatitis case report, review of laboratory safety regulations, and implications for campus research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 11. journalajacr.com [journalajacr.com]

A Comprehensive Technical Guide to the Solubility Profile of 9H-Fluoren-2-yl Isocyanate for Research Applications

This document provides an in-depth technical guide on understanding and determining the solubility profile of 9H-Fluoren-2-yl isocyanate. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple data sheet to offer a foundational understanding of the molecule's properties, a robust framework for solvent selection, and detailed protocols for experimental solubility determination, all underscored by critical safety imperatives.

Introduction: The Duality of a Versatile Reagent

This compound (CAS: 81741-69-7, Molecular Formula: C₁₄H₉NO) is a valuable bifunctional reagent in organic synthesis. Its structure is characterized by a large, rigid, and nonpolar 9H-fluorene backbone, combined with a highly reactive and polar isocyanate (-N=C=O) functional group. This structural duality dictates its utility as a linker and building block while simultaneously governing its solubility and handling requirements.

Key Physicochemical Properties:

-

Molecular Weight: 207.23 g/mol

-

Appearance: Solid

-

Melting Point: 69-71 °C[1]